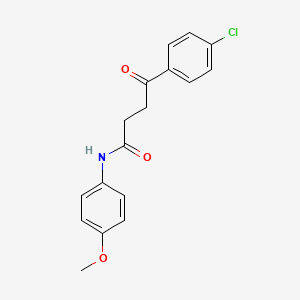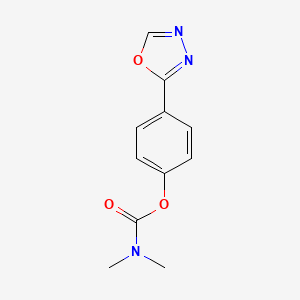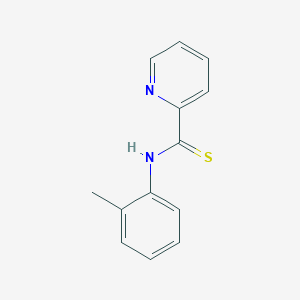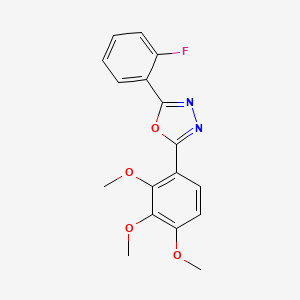![molecular formula C14H14O4S B5794030 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol is a chemical compound that belongs to the class of sulfonylphenols. It is also known as DIDS, which stands for 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid. DIDS is a widely used reagent in scientific research due to its ability to modify the function of various proteins and ion channels.
作用機序
The mechanism of action of DIDS involves the covalent modification of proteins and ion channels. DIDS contains two isothiocyanate groups that can react with the amino groups of lysine residues in proteins or the thiol groups of cysteine residues in ion channels. This covalent modification can alter the function of the protein or ion channel, leading to changes in ion transport or other cellular processes.
Biochemical and Physiological Effects:
DIDS has a wide range of biochemical and physiological effects, depending on the protein or ion channel that it modifies. For example, inhibition of the CFTR channel by DIDS can lead to a decrease in chloride secretion in the lungs and other organs, which is relevant to the pathophysiology of cystic fibrosis. Inhibition of the anion exchanger by DIDS can lead to a decrease in bicarbonate secretion in the pancreas and other organs, which is relevant to the pathophysiology of pancreatitis.
実験室実験の利点と制限
DIDS has several advantages for lab experiments. It is a well-characterized reagent that is widely used in scientific research, and its mechanism of action is well understood. DIDS is also relatively easy to use, as it can be added directly to cell or tissue preparations. However, there are some limitations to the use of DIDS. For example, its covalent modification of proteins and ion channels can be irreversible, which may limit its usefulness in some experiments. In addition, the effects of DIDS can be variable depending on the specific protein or ion channel that it modifies, which may require careful optimization of experimental conditions.
将来の方向性
There are many future directions for research on DIDS. One area of interest is the development of new analogs of DIDS that can selectively modify specific proteins or ion channels. Another area of interest is the use of DIDS as a tool for studying the pathophysiology of various diseases, such as cystic fibrosis and pancreatitis. Finally, there is interest in the use of DIDS as a therapeutic agent for these and other diseases, although further research will be needed to determine its potential efficacy and safety.
合成法
The synthesis of DIDS involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3,4-dimethylphenylamine to give 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol. The overall yield of this synthesis is about 50%.
科学的研究の応用
DIDS is a versatile reagent that is widely used in scientific research. It is commonly used to modify the function of various proteins and ion channels. For example, DIDS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in the transport of chloride ions across cell membranes. DIDS has also been shown to inhibit the activity of the anion exchanger, which is involved in the transport of bicarbonate ions across cell membranes. In addition, DIDS has been used to study the function of various ion channels, such as the voltage-gated potassium channel and the calcium-activated potassium channel.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonylbenzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-9-3-5-12(7-10(9)2)19(17,18)14-8-11(15)4-6-13(14)16/h3-8,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTGKQOXEBMFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B5793954.png)


![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)


![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
